molecular formula C15H23BrO3Si B1427162 Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate CAS No. 1323407-17-5

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

Cat. No.: B1427162
CAS No.: 1323407-17-5
M. Wt: 359.33 g/mol
InChI Key: YOPIDFXZGOIPLC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate: is a chemical compound characterized by its bromomethyl group and tert-butyldimethylsilyl ether group attached to a benzoate structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(bromomethyl)benzoic acid and tert-butyldimethylsilyl chloride.

  • Reaction Steps:

    • The benzoic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.

    • The bromomethyl group is then introduced through a halogenation reaction.

    • Finally, the tert-butyldimethylsilyl group is added using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.

  • Reduction: The benzoate ester can be reduced to the corresponding alcohol.

  • Substitution: The bromomethyl group can undergo nucleophilic substitution reactions.

  • Hydrolysis: The tert-butyldimethylsilyl ether can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium cyanide (NaCN) in aqueous solution.

  • Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: 2-(bromomethyl)benzoic acid.

  • Reduction: 2-(bromomethyl)benzyl alcohol.

  • Substitution: Nitriles or other nucleophiles.

  • Hydrolysis: Benzoic acid or its derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects through its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tert-butyldimethylsilyl ether group can be hydrolyzed to reveal the underlying benzoate structure. These reactions are crucial in various synthetic pathways and biological processes.

Comparison with Similar Compounds

  • Methyl 2-(bromomethyl)acrylate: Similar structure but lacks the tert-butyldimethylsilyl group.

  • Methyl 2-(chloromethyl)benzoate: Similar benzoate structure but with a chloromethyl group instead of bromomethyl.

  • Methyl 2-(bromomethyl)benzoate: Similar to the compound but without the tert-butyldimethylsilyl ether group.

Uniqueness: The presence of the tert-butyldimethylsilyl ether group in this compound provides additional stability and reactivity compared to similar compounds, making it more versatile in synthetic applications.

Methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-13-9-7-8-11(12(13)10-16)14(17)18-4/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPIDFXZGOIPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The isopropyl acetate solution of methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate (157 g, 560 mmol, from step 2, with an amount of residue free phenol≦0.2%) was added to a 3 liter jacketed bottom drop reactor. Additional isopropyl acetate was added and the mixture was distilled under vacuum at 40 to 55° C., if necessary, to bring total volume to about 9× (1410 mL, KF≦0.05%). 1-Bromopyrrolidine-2,5-dione (NBS, 103.6 g, 580 mmol, 0.66×) and 2,2′-(diazene-1,2-diyl)bis(2-methylpropanenitrile) (AIBN, 1.9 g, 11 mmol, 0.012×) were added to the solution. The reaction mixture was heated to 70° C. over at least 2 hours and stirred at 70° C. for 2 hours. The color changed from orange to yellow. If conversion was less than 95%, additional 0.05 molar equiv. of NBS was added and the mixture was stirred at 70° C. for 1 hour. The process was repeated, in necessary, until conversion reached 95%. The mixture was cooled to 20° C. and held at 20° C. for at least 1 hour. The solid (succinimide) was filtered and washed with isopropyl acetate (75 mL, 0.5×). The filtrate was washed with solution of sodium sulfite (157 g, 1×) in water (1413 mL, 9×), followed by water (315 mL, 2×). The organic layer was distilled under vacuum at 30 to 40° C. to ˜2× volume. Additional isopropyl acetate (315 mL, 2×) was added and distilled back to 2× volume, if necessary, until KF was no more than 0.1%. Then the organic layer was distilled at 30 to 40° C. to give methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate as an oil (expected 180 g, 90% yield); 1H NMR (DMSO-d6, 300 MHz) δ 7.47 (dd, J=7.8, 1.2 Hz, 1H), 7.37 (t, J=8.1 Hz, 1H), 7.15 (dd, J=8.1, 1.2 Hz, 1H), 4.96 (s, 2H), 3.86 (s, 3H), 1.03 (s, 9H), 0.30 (s, 6H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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